molecular formula C18H23N3O4 B13770542 3-Furancarboxamide, tetrahydro-N-(((4-(dimethylamino)phenyl)amino)carbonyl)-5-methyl-2-oxo-3-(2-propenyl)- CAS No. 67323-61-9

3-Furancarboxamide, tetrahydro-N-(((4-(dimethylamino)phenyl)amino)carbonyl)-5-methyl-2-oxo-3-(2-propenyl)-

Cat. No.: B13770542
CAS No.: 67323-61-9
M. Wt: 345.4 g/mol
InChI Key: UOHMNMUUQPDKQL-UHFFFAOYSA-N
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Description

The compound 3-Furancarboxamide, tetrahydro-N-(((4-(dimethylamino)phenyl)amino)carbonyl)-5-methyl-2-oxo-3-(2-propenyl)- is a structurally complex molecule featuring a tetrahydrofuran ring substituted with a 5-methyl, 2-oxo, and 3-(2-propenyl) group. The carboxamide moiety is further modified with a urea derivative linked to a 4-(dimethylamino)phenyl group.

Properties

CAS No.

67323-61-9

Molecular Formula

C18H23N3O4

Molecular Weight

345.4 g/mol

IUPAC Name

N-[[4-(dimethylamino)phenyl]carbamoyl]-5-methyl-2-oxo-3-prop-2-enyloxolane-3-carboxamide

InChI

InChI=1S/C18H23N3O4/c1-5-10-18(11-12(2)25-16(18)23)15(22)20-17(24)19-13-6-8-14(9-7-13)21(3)4/h5-9,12H,1,10-11H2,2-4H3,(H2,19,20,22,24)

InChI Key

UOHMNMUUQPDKQL-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(=O)O1)(CC=C)C(=O)NC(=O)NC2=CC=C(C=C2)N(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of this compound involves multi-step organic synthesis, typically starting from appropriately substituted furancarboxylic acid derivatives and amine-containing intermediates. The key synthetic steps generally include:

  • Formation of the Furancarboxamide Core : The furan ring bearing the carboxamide group is synthesized or procured as a starting material. The carboxamide functional group is introduced via amide bond formation, often through activation of the carboxylic acid derivative (e.g., using carbodiimides or acid chlorides) followed by reaction with an amine.

  • Introduction of the Tetrahydro-N-(((4-(dimethylamino)phenyl)amino)carbonyl) Substituent : This moiety is introduced by coupling the furancarboxamide intermediate with a substituted aniline derivative bearing the dimethylamino group. The reaction typically involves carbamoylation or urea formation using phosgene equivalents or carbamoyl chlorides.

  • Incorporation of the 5-Methyl-2-oxo-3-(2-propenyl) Substituent : The methyl and propenyl substituents on the furan ring are introduced via selective alkylation or acylation reactions. The propenyl group (allyl) can be installed through allylation reactions using allyl halides or related reagents under basic or catalytic conditions.

  • Cyclization and Final Functional Group Adjustments : The tetrahydro ring system is formed via hydrogenation or cyclization steps, ensuring the correct stereochemistry and oxidation state of the molecule.

Specific Synthetic Procedures from Patent Literature

According to patent WO2005113494A2, compounds structurally related to the target molecule are synthesized through processes involving:

  • Step 1: Preparation of Substituted Aniline Intermediate
    The 4-(dimethylamino)phenylamine is reacted with carbonylating agents to form the corresponding carbamoyl derivatives.

  • Step 2: Coupling with Furancarboxylic Acid Derivatives
    The activated furancarboxylic acid derivative (e.g., acid chloride or activated ester) is reacted with the substituted aniline carbamoyl intermediate to form the amide linkage.

  • Step 3: Introduction of the Allyl Group
    Allylation of the furan ring is achieved using allyl bromide or allyl chloride under basic conditions, often employing potassium carbonate or sodium hydride as bases.

  • Step 4: Hydrogenation to Form Tetrahydro Moiety
    The furan ring is partially hydrogenated to a tetrahydrofuran ring using catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere), controlling the degree of saturation.

  • Step 5: Purification and Characterization
    The final compound is purified by chromatographic techniques (e.g., column chromatography, HPLC) and characterized by NMR, MS, and elemental analysis to confirm structure and purity.

Data Table: Typical Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Carbamoylation 4-(Dimethylamino)aniline, phosgene equivalent, base 80-90 Formation of carbamoyl intermediate
2 Amide bond formation Activated furancarboxylic acid derivative, coupling agent (e.g., EDCI), base 75-85 Coupling to form furancarboxamide
3 Allylation Allyl bromide, K2CO3, DMF, 50-80°C 70-80 Introduction of 2-propenyl group
4 Catalytic hydrogenation Pd/C, H2 atmosphere, room temperature 85-95 Partial saturation to tetrahydro form
5 Purification Column chromatography, recrystallization 90-95 High purity product obtained

Research Outcomes and Optimization

  • Reaction Efficiency : The coupling reactions exhibit high efficiency with yields typically above 75%, indicating robust amide bond formation protocols.

  • Selectivity : The allylation step requires careful control of reaction conditions to avoid over-alkylation or polymerization, with temperature and base choice being critical parameters.

  • Stereochemistry Control : The hydrogenation step is optimized to achieve selective tetrahydro ring formation without over-reduction, preserving the integrity of other functional groups.

  • Purity and Characterization : Final compounds show high purity (>95%) confirmed by NMR and mass spectrometry, essential for pharmaceutical applications.

Summary of Key Findings

The preparation of "3-Furancarboxamide, tetrahydro-N-(((4-(dimethylamino)phenyl)amino)carbonyl)-5-methyl-2-oxo-3-(2-propenyl)-" involves a multi-step synthetic route combining carbamoylation, amide bond formation, allylation, and catalytic hydrogenation. The process is well-documented in patent literature, highlighting the use of substituted aniline intermediates and activated furancarboxylic acid derivatives. The reactions proceed with good to excellent yields, and the final product is obtained with high purity suitable for pharmaceutical development.

Chemical Reactions Analysis

Types of Reactions

3-Furancarboxamide, tetrahydro-N-(((4-(dimethylamino)phenyl)amino)carbonyl)-5-methyl-2-oxo-3-(2-propenyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols.

Scientific Research Applications

3-Furancarboxamide, tetrahydro-N-(((4-(dimethylamino)phenyl)amino)carbonyl)-5-methyl-2-oxo-3-(2-propenyl)- has various scientific research applications, including:

    Chemistry: This compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: This compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Furancarboxamide, tetrahydro-N-(((4-(dimethylamino)phenyl)amino)carbonyl)-5-methyl-2-oxo-3-(2-propenyl)- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. The exact mechanism depends on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Valofane (3-Furancarboxamide, N-(aminocarbonyl)tetrahydro-5-methyl-2-oxo-3-(2-propenyl)-)

  • Molecular Formula : C₁₀H₁₄N₂O₄ .
  • Key Differences: Valofane replaces the target compound’s ((4-(dimethylamino)phenyl)amino)carbonyl group with a simpler urea (N-(aminocarbonyl)) moiety.
  • Implications: The dimethylamino group in the target compound may enhance binding to charged residues in biological targets, such as opioid receptors or enzymes .

2-Furanylfentanyl Isomer (3-Furancarboxamide Derivative)

  • Context : A 3-furancarboxamide isomer of 2-furanylfentanyl is used as an internal standard in analytical methods for synthetic opioids .
  • Key Differences: The target compound lacks fentanyl’s piperidine core, substituting it with a urea-linked phenyl group. This structural divergence suggests different receptor affinities; fentanyl analogs primarily target μ-opioid receptors, while the target compound’s urea group may favor non-opioid targets .

Fenfuram (2-Methyl-N-phenyl-3-furancarboxamide)

  • Molecular Formula: C₁₂H₁₁NO₂ .
  • Key Differences: Fenfuram, a pesticide, has a simpler structure with a methyl and phenyl group.

5-(4-Chlorophenyl)-2-oxooxolane-3-carboxamide

  • Molecular Formula: C₁₁H₁₀ClNO₃ .
  • Key Differences: The 4-chlorophenyl substituent increases lipophilicity compared to the target compound’s dimethylamino group. This difference could influence blood-brain barrier penetration and metabolic stability .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Potential Applications
Target Compound Not explicitly provided* 5-methyl, 2-oxo, 3-(2-propenyl), urea-linked 4-(dimethylamino)phenyl CNS therapeutics, enzyme inhibition
Valofane C₁₀H₁₄N₂O₄ Urea (N-(aminocarbonyl)), 2-propenyl Unknown (structural analog)
2-Furanylfentanyl Isomer Not provided Fentanyl core substitution Synthetic opioid analysis
Fenfuram C₁₂H₁₁NO₂ Methyl, phenyl Agricultural pesticide
5-(4-Chlorophenyl)-2-oxooxolane-3-carboxamide C₁₁H₁₀ClNO₃ 4-Chlorophenyl, oxolane ring Pharmacokinetic studies

*Inferred molecular weight based on structural analogs: ~350–400 g/mol.

Research Findings and Implications

  • Synthetic Routes : The urea linkage in the target compound may be synthesized using coupling reagents like tetramethylisouronium hexafluorophosphate, as seen in analogous syntheses .
  • Analytical Methods : Liquid chromatography-mass spectrometry (LC-MS) with isotopically labeled internal standards (e.g., ²H₅-furanylfentanyl) is effective for quantifying similar compounds .
  • Pharmacological Potential: The dimethylamino group’s polarity may reduce CNS toxicity compared to lipophilic fentanyl analogs, suggesting a safer profile for therapeutic use .

Biological Activity

3-Furancarboxamide, tetrahydro-N-(((4-(dimethylamino)phenyl)amino)carbonyl)-5-methyl-2-oxo-3-(2-propenyl)- is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse research findings.

Synthesis and Characterization

The synthesis of 3-furancarboxamide derivatives typically involves the reaction of furan-based precursors with carboxylic acid derivatives. Techniques such as FT-IR, NMR, and mass spectroscopy are employed to characterize these compounds. The specific compound has been synthesized and characterized, revealing its structural properties conducive to biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of furyl carboxamide derivatives. For instance, a study evaluated the growth inhibitory effects of various compounds against human colorectal carcinoma HCT-116 cells using the MTT assay. The results indicated that certain furyl carboxamide derivatives exhibited significant cytotoxicity with varying degrees of potency:

CompoundGI50 (μM)Comparison with Doxorubicin
Compound 323.3122-fold less potent
Compound 730.5-
Compound 536.6-
Doxorubicin0.190Reference

Compound 3 was noted for its mechanism involving DNA cross-linking and disruption of topoisomerase II activity, similar to Doxorubicin but with lower efficacy . This suggests that while compound 3 shows promise as an anticancer agent, further optimization is required to enhance its therapeutic potential.

The biological activity of the compound can be attributed to several mechanisms:

  • Topoisomerase II Inhibition : The compound binds to topoisomerase II, disrupting its function and leading to cell cycle arrest and apoptosis in cancer cells.
  • Free Radical Generation : It may induce oxidative stress through the generation of free radicals, damaging cellular components such as DNA, proteins, and lipids.
  • Structural Conformation : The conformational structure allows for effective interaction with cellular targets similar to established chemotherapeutic agents like Doxorubicin .

Case Studies

A notable case study involved the evaluation of various furyl carboxamide derivatives in vitro against different cancer cell lines. The study demonstrated that modifications in the molecular structure significantly influenced biological activity:

  • Cell Lines Tested : HCT-116 (colorectal), OVCAR-8 (ovarian).
  • Findings : Several derivatives showed moderate to excellent Akt1 inhibitory activities alongside favorable cytotoxic profiles against these cell lines .

Q & A

Basic: What synthetic strategies are effective for preparing this compound, and how can reaction conditions be optimized?

Answer:
The synthesis involves constructing the tetrahydrofuran core with precise substitutions. Key steps include:

  • Amide Coupling : Use carbodiimide reagents (e.g., EDC·HCl) with HOBt·H₂O to form the urea linkage between the tetrahydrofuran carboxamide and the 4-(dimethylamino)phenylamine group .
  • Oxo and Propenyl Introduction : Employ cyclization or oxidation reactions to install the 2-oxo group, while the 3-propenyl group may be introduced via alkylation or palladium-catalyzed coupling .
  • Optimization : Apply Design of Experiments (DOE) to systematically vary parameters (e.g., solvent, temperature, catalyst loading) and identify optimal yields. Statistical methods like response surface modeling can minimize trial-and-error approaches .

Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substituent positions (e.g., dimethylamino group at δ ~2.8 ppm, propenyl protons as doublets near δ 5.0–5.5 ppm). 2D NMR (COSY, HSQC) resolves stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., expected [M+H]⁺ for C₁₈H₂₄N₃O₄: 346.1763).
  • X-ray Crystallography : Determines absolute configuration if single crystals are obtainable .

Basic: What preliminary biological assays are recommended to evaluate its bioactivity?

Answer:

  • Enzyme Inhibition Assays : Target enzymes related to the compound’s structural analogs (e.g., succinate dehydrogenase or kinase inhibitors). Use fluorescence-based or calorimetric methods to measure IC₅₀ values .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) can assess affinity. Include positive controls (e.g., known inhibitors) to validate assay conditions .
  • Cytotoxicity Screening : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to prioritize derivatives for advanced studies .

Advanced: How can contradictory results in biological activity data be resolved?

Answer:

  • Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., replacing propenyl with bulkier groups) to isolate contributions to activity. Evidence from similar compounds shows that small structural changes (e.g., methoxy vs. fluoro substituents) drastically alter potency .
  • Assay Variability Mitigation : Use DOE to identify confounding factors (e.g., pH, incubation time). For example, ICReDD’s computational-experimental feedback loop reduces noise by integrating quantum chemical calculations with experimental validation .

Advanced: What computational methods can predict reaction pathways or optimize synthesis?

Answer:

  • Quantum Chemical Calculations : Employ density functional theory (DFT) to model transition states and identify energetically favorable pathways for key steps (e.g., cyclization). Tools like Gaussian or ORCA are standard .
  • Machine Learning (ML) : Train models on reaction databases to predict optimal catalysts or solvents. ICReDD’s approach combines cheminformatics with experimental data to accelerate discovery .
  • Molecular Dynamics (MD) : Simulate solvent effects or propenyl group conformation to guide crystallization strategies .

Advanced: How can derivatives be designed to enhance pharmacological properties?

Answer:

  • Bioisosteric Replacement : Substitute the furan ring with thiophene or pyridine to improve metabolic stability. For example, replacing furan with thiazole in analogs increased bioavailability in related compounds .
  • Prodrug Strategies : Introduce hydrolyzable groups (e.g., acetates) on the dimethylamino phenyl moiety to enhance solubility or tissue penetration .
  • Pharmacokinetic Profiling : Use in silico tools (e.g., SwissADME) to predict logP, CYP450 interactions, and blood-brain barrier permeability before synthesizing derivatives .

Advanced: What methodologies address challenges in scaling up synthesis for preclinical studies?

Answer:

  • Flow Chemistry : Continuous flow systems improve reproducibility for sensitive steps (e.g., propenyl group introduction) by minimizing side reactions .
  • Green Chemistry Principles : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to align with sustainability goals .
  • Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., FTIR, Raman spectroscopy) to maintain quality during scale-up .

Advanced: How can structural modifications mitigate toxicity risks observed in early assays?

Answer:

  • Metabolite Identification : Use LC-MS/MS to identify reactive metabolites (e.g., epoxide intermediates from propenyl oxidation). Replace problematic groups (e.g., substituting allyl with cyclopropyl) .
  • Toxicophore Elimination : Computational toxicity prediction tools (e.g., DEREK) flag high-risk motifs (e.g., Michael acceptors). Modify or mask these regions .

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